4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
4-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-6-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-4-2-3-5-13(12)19/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUONBCINWZBCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the oxadiazole family, known for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety and a benzo[b][1,4]oxazinone framework. The presence of the 2-chlorophenyl group is significant as halogenated phenyl rings often enhance biological activity due to increased lipophilicity and potential interactions with biological targets.
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Anticancer Properties :
- The 1,3,4-oxadiazole scaffold has been shown to exhibit potent cytotoxicity against various cancer cell lines. Its mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Structural modifications to the oxadiazole ring can lead to enhanced interaction with nucleic acids and proteins involved in cancer progression .
- Inhibition of Growth Factors :
Biological Activity Data
The following table summarizes the biological activities reported for compounds related to the oxadiazole class:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 3.16 | Inhibits HDAC |
| 4-Oxadiazole Derivative B | A431 (Skin Cancer) | 2.74 | Inhibits Thymidylate Synthase |
| 4-Oxadiazole Derivative C | Jurkat (Leukemia) | 0.39 | Induces Apoptosis |
Case Studies
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Antitumor Activity :
A case study involving a series of oxadiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against MCF-7 cells. The study highlighted that compounds with electron-withdrawing groups exhibited better activity due to increased electron deficiency, which facilitates interaction with nucleophilic sites in cancer cells . -
Molecular Docking Studies :
Molecular docking studies have indicated that the compound binds effectively to target proteins involved in cancer pathways, suggesting a multi-target approach in its mechanism of action. The binding affinity was particularly noted against HDAC and telomerase .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of oxadiazoles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
